
1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid
描述
1-Ethyl-3,3-difluorocyclobutane-1-carboxylic acid (EDFCA) is a cyclic carboxylic acid that has many applications in the scientific research field. It is a synthetic compound that can be used in a variety of laboratory experiments and is known for its ability to dissolve in both water and organic solvents. EDFCA is also a valuable tool for studying the structure and function of proteins and enzymes.
科学研究应用
1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on these proteins and enzymes. This compound is also used to study the effects of drugs on the body, such as their pharmacokinetics and pharmacodynamics. Additionally, it has been used to study the effects of environmental pollutants on the body, such as their toxicology and metabolism.
作用机制
1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid acts as an inhibitor of enzymes and proteins, which means that it binds to these molecules and prevents them from functioning properly. It does this by forming a covalent bond with the active site of the enzyme or protein, which blocks the enzyme or protein from binding to its target molecule. This prevents the enzyme or protein from catalyzing its reaction, which in turn prevents the reaction from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the type of enzyme or protein it is inhibiting. In general, this compound can inhibit the activity of enzymes and proteins involved in metabolic pathways, such as those involved in the synthesis of fatty acids, cholesterol, and other lipids. It can also inhibit the activity of enzymes and proteins involved in signal transduction pathways, such as those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The primary advantage of using 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid in laboratory experiments is its ability to dissolve in both water and organic solvents. This makes it a versatile tool for studying the structure and function of proteins and enzymes, as well as for studying the effects of drugs on these proteins and enzymes. Additionally, this compound is relatively non-toxic and can be synthesized relatively easily. However, this compound can be difficult to purify, and its effects on enzymes and proteins can vary depending on the type of enzyme or protein being studied.
未来方向
There are a number of potential future directions for 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid research. One potential direction is to further study its effects on enzymes and proteins involved in metabolic and signal transduction pathways. Additionally, this compound could be used to study the effects of drugs on the body, as well as the effects of environmental pollutants on the body. Furthermore, this compound could be used to develop new drugs and treatments for various diseases and disorders. Finally, this compound could be used to study the structure and function of proteins and enzymes in a variety of organisms, including humans.
属性
IUPAC Name |
1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-6(5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURBFSZRFSASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

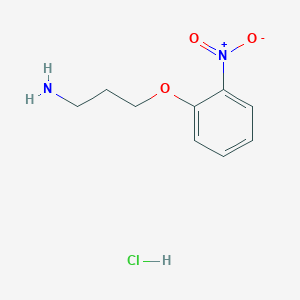
![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)
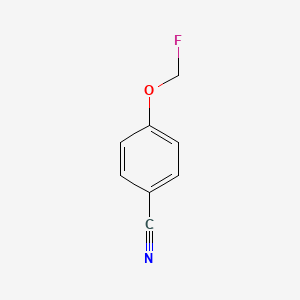
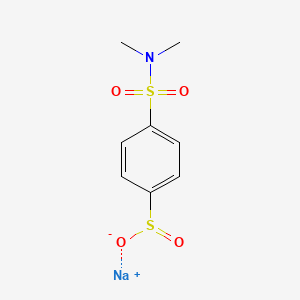
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)
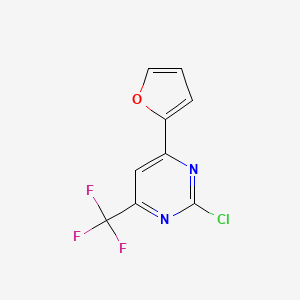
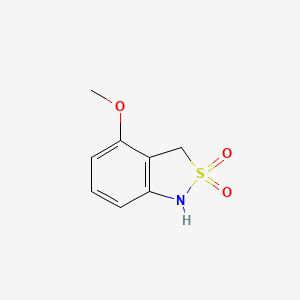
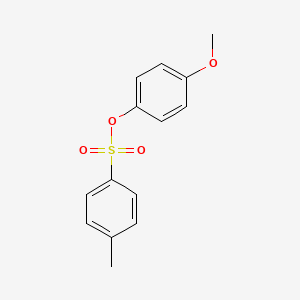
![2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6599635.png)
![4-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6599636.png)
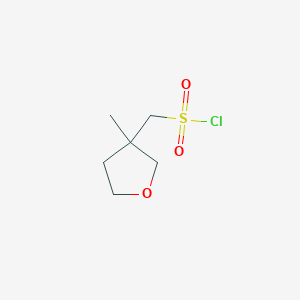
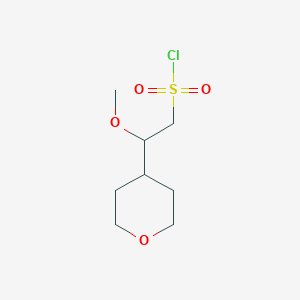
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)